molecular formula C8H20Cl2N2 B6190245 dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride CAS No. 2648895-46-7

dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride

Cat. No.: B6190245
CAS No.: 2648895-46-7
M. Wt: 215.2
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Description

Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride is a chemical compound with the molecular formula C8H18N2Cl2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride typically involves the reaction of 2-pyrrolidineethanol with dimethylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl({2-[(2R)-pyrrolidin-2-yl]methyl})amine dihydrochloride
  • Dimethyl({2-[(2R)-pyrrolidin-2-yl]propyl})amine dihydrochloride

Uniqueness

Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

2648895-46-7

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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